molecular formula C14H20N2O3S B2382993 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide CAS No. 952963-05-2

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide

Cat. No.: B2382993
CAS No.: 952963-05-2
M. Wt: 296.39
InChI Key: TXRIEMTZWLINGI-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a complex organic compound that features a pyrrolidinone ring, a sulfonamide group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated benzene compounds in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11(2)10-20(18,19)15-12-5-3-6-13(9-12)16-8-4-7-14(16)17/h3,5-6,9,11,15H,4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRIEMTZWLINGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC(=CC=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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